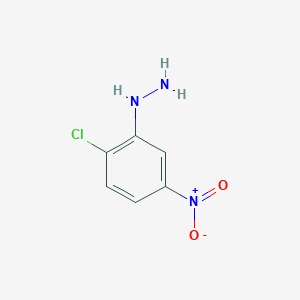

(2-Chloro-5-nitrophenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLNRUNCZIJHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 Nitrophenyl Hydrazine and Its Precursors

Classical Approaches for Substituted Phenylhydrazine (B124118) Synthesis

Traditional methods for preparing substituted phenylhydrazines, including the title compound, primarily involve diazotization-reduction pathways starting from substituted anilines and nucleophilic aromatic substitution.

Diazotization-Reduction Pathways from Substituted Anilines

A cornerstone of aromatic chemistry, the diazotization of a primary aromatic amine followed by reduction, is a widely employed route for the synthesis of phenylhydrazines. lkouniv.ac.inbyjus.com This two-step process begins with the conversion of a primary aromatic amine to its corresponding diazonium salt. lkouniv.ac.in This is typically achieved by treating the amine with nitrous acid, which is itself generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). lkouniv.ac.inglobalresearchonline.netgoogle.com The resulting diazonium salt is a versatile intermediate. globalresearchonline.net For the synthesis of phenylhydrazines, this intermediate is then reduced.

For the specific synthesis of (2-Chloro-5-nitrophenyl)hydrazine, the precursor is 2-chloro-5-nitroaniline (B146338). ontosight.ainih.gov This aniline (B41778) derivative is first converted to its diazonium salt. Subsequently, the diazonium salt is reduced to yield this compound. A common reducing agent for this transformation is tin(II) chloride dihydrate in an acidic medium. chemicalbook.com

The diazotization reaction is initiated by the formation of the nitrosonium ion (NO+) from nitrous acid in a strongly acidic medium. lkouniv.ac.inmasterorganicchemistry.com This electrophilic species then attacks the nucleophilic nitrogen of the primary amine. lkouniv.ac.in A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the aryl diazonium ion. byjus.commasterorganicchemistry.com The nucleophilicity of the amine's nitrogen is a critical factor; electron-withdrawing groups on the aromatic ring can hinder the reaction. lkouniv.ac.in

Optimization of reaction conditions is crucial for maximizing the yield and purity of the diazonium salt and, consequently, the final hydrazine (B178648) product. Key parameters include:

Temperature: Low temperatures, typically between 0 and 5°C, are essential to maintain the stability of the diazonium salt, which can be explosive if isolated and allowed to dry. lkouniv.ac.inglobalresearchonline.net

Acidity: A strong acid is necessary to generate the nitrosonium ion and to stabilize the resulting diazonium salt. google.com The choice and concentration of the acid can influence the reaction rate and the formation of byproducts. acs.org

Stoichiometry: Precise control over the molar ratios of the amine, sodium nitrite, and acid is required for complete diazotization and to minimize side reactions. google.com

The subsequent reduction of the diazonium salt to the corresponding hydrazine must also be carefully controlled. The choice of reducing agent and reaction conditions can impact the efficiency of the conversion.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) presents an alternative route to substituted phenylhydrazines. tandfonline.com This reaction involves the displacement of a leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. tandfonline.com For the synthesis of phenylhydrazines, hydrazine itself can act as the nucleophile. The presence of strong electron-withdrawing groups, such as a nitro group, in the ortho or para positions to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack. tandfonline.com

In the context of synthesizing this compound, a potential, though less common, approach could involve the reaction of a di-substituted benzene (B151609) ring with hydrazine. For instance, reacting 1,2-dichloro-4-nitrobenzene with hydrazine hydrate (B1144303) can yield 1-(2-chloro-4-nitrophenyl)hydrazine. prepchem.com While not the title compound, this demonstrates the principle of using hydrazine as a nucleophile in an SNAr reaction to form a substituted phenylhydrazine.

Emerging Synthetic Routes and Green Chemistry Protocols for Aromatic Hydrazines

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. Continuous flow synthesis is a prominent example of such an emerging technology.

Explorations in Continuous Flow Synthesis for Analogous Compounds

For example, continuous flow systems have been successfully employed for the synthesis of acid hydrazides from carboxylic acids and hydrazine hydrate. osti.gov These systems often involve telescoped reaction sequences where intermediates are generated and consumed in a continuous stream, minimizing the handling of potentially hazardous reagents. osti.gov The diazotization of aromatic amines has also been adapted to flow conditions, which can mitigate the safety risks associated with the accumulation of unstable diazonium salts. researchgate.net Furthermore, the synthesis of various hydrazine derivatives from alcohols has been demonstrated using flow technology, showcasing its versatility. researchgate.net The development of flow processes for synthesizing heterocyclic compounds from hydrazine derivatives further highlights the potential of this technology in modern organic synthesis. mdpi.com

Preparation of Key Precursor Compounds for this compound

The primary precursor for the classical synthesis of this compound is 2-chloro-5-nitroaniline. ontosight.ai This compound is typically synthesized through the nitration of 2-chloroaniline (B154045). ontosight.ai However, an alternative and common industrial route involves the amination of 2,4-dichloronitrobenzene (B57281). chemicalbook.com In this process, 2,4-dichloronitrobenzene is reacted with aqueous ammonia (B1221849) under high temperature and pressure, leading to the selective replacement of the chlorine atom at the 4-position with an amino group. chemicalbook.com

The precursor 2,4-dichloronitrobenzene is itself prepared by the nitration of m-dichlorobenzene. chemicalbook.com This reaction involves treating m-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com

Synthesis of 2-Chloro-5-nitroaniline Derivatives

2-Chloro-5-nitroaniline is a significant intermediate, and its synthesis can be achieved through various routes, primarily involving the amination of dichloronitrobenzene precursors or the nitration of chloroaniline derivatives.

One common industrial method involves the reaction of 1,2-dichloro-4-nitrobenzene with ammonia. This nucleophilic aromatic substitution reaction selectively replaces the chlorine atom at the 1-position due to the activating effect of the para-nitro group. The reaction is typically carried out under pressure and at elevated temperatures in the presence of a solvent. orgsyn.orgnih.gov A specific example involves the reaction of 3,4-dichloronitrobenzene (B32671) with ammonia in chlorobenzene (B131634) at 160°C, resulting in the formation of 2-chloro-4-nitroaniline. google.com Another patented method describes the amination of 2,4-dichloronitrobenzene with aqueous ammonia, though this can lead to the formation of diamino byproducts. google.com To improve efficiency and yield, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be employed in the amination of 3,4-dichloronitrobenzene with aqueous ammonia and copper(I) chloride as a catalyst. chemicalbook.com

An alternative strategy begins with m-dichlorobenzene. This process involves nitration to produce 2,4-dichloronitrobenzene, followed by a high-pressure amination step in a solvent like toluene (B28343) to yield 5-chloro-2-nitroaniline. google.comchemicalbook.com This method offers the advantage of avoiding the use of mixed acids for nitration by utilizing nitrogen dioxide and oxygen, which reduces waste. google.com

The nitration of 2-chloroaniline is another viable, though less common, synthetic route. researchgate.net Substituted nitrobenzene (B124822) and aniline derivatives are valuable intermediates for a wide range of chemical products, including dyes, pigments, and pesticides. researchgate.netresearchgate.net

Synthesis of 2-Chloro-5-nitroaniline Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | Aqueous ammonia, 175°C, under pressure | 2-Chloro-4-nitroaniline | Not specified | nih.gov |

| 3,4-Dichloronitrobenzene | Ammonia, Chlorobenzene, 160°C | 2-Chloro-4-nitroaniline | Not specified | google.com |

| 3,4-Dichloronitrobenzene | Ammonium (B1175870) hydroxide (B78521), Tetrabutylammonium bromide, Copper(I) chloride, Water, 140°C, 3.2 MPa | 2-Chloro-4-nitroaniline | 99.2% purity | chemicalbook.com |

| m-Dichlorobenzene | 1. Nitration (HNO₃, H₂SO₄), 35-45°C; 2. Amination (liquid ammonia, toluene), 160°C, 8h | 2-Nitro-5-chloroaniline | 91.2% | chemicalbook.com |

| m-Dichlorobenzene | 1. Nitration (Nitrogen dioxide, Oxygen), 40-100°C; 2. Amination (Ammonia, Toluene), 90-160°C, 1.0-10.0 MPa | 5-Chloro-2-nitroaniline | High | google.com |

Routes to 2-Chloro-5-nitroacetophenone Derivatives

2-Chloro-5-nitroacetophenone is another key precursor, often synthesized through Friedel-Crafts acylation or from other substituted nitroaromatics.

The Friedel-Crafts acylation of nitro-substituted aromatic compounds can be challenging due to the deactivating nature of the nitro group. google.com However, methods have been developed to achieve this transformation. For instance, the acylation of 1-chloro-3-nitrobenzene (B92001) with benzoyl chloride can be catalyzed by a reusable solid catalyst. google.com A general approach for the synthesis of m-nitroacetophenone involves the nitration of benzene followed by Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride. doubtnut.com The synthesis of 4-chloro-2-fluoro-5-nitroacetophenone has been reported starting from m-fluoroaniline, proceeding through acetylation, Friedel-Crafts acylation, hydrolysis, a Sandmeyer reaction, and finally nitration. google.com

An alternative route to 2-chloro-5-nitroacetophenone involves the use of 2-chloro-5-nitroaniline as a starting material. This compound can be used in the synthesis of 2-(2-chloro-5-nitrophenyl)pyridine, which involves a reaction with benzoyl chloride.

Synthesis of 2-Chloro-5-nitroacetophenone Derivatives

| Starting Material | Key Transformation | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Nitrobenzene | Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride | m-Nitroacetophenone | doubtnut.com |

| m-Fluoroaniline | Multi-step synthesis | 1. Acetic anhydride; 2. Friedel-Crafts acylation (Acetyl chloride, AlCl₃); 3. Hydrolysis; 4. Sandmeyer reaction; 5. Nitration | 4-Chloro-2-fluoro-5-nitroacetophenone | google.com |

| 2-Chloro-5-nitroaniline | Precursor to a pyridine (B92270) derivative | Involved in synthesis with benzoyl chloride | 2-(2-Chloro-5-nitrophenyl)pyridine |

Derivatization from 2-Chloro-5-nitrobenzoic Acids

2-Chloro-5-nitrobenzoic acid is a versatile starting material for the synthesis of a variety of derivatives, primarily through reactions involving the carboxylic acid group, such as amidation and esterification.

A significant application of 2-chloro-5-nitrobenzoic acid is in the synthesis of N-substituted 5-nitroanthranilic acid derivatives. This is achieved through a regioselective amination reaction with a diverse range of aliphatic and aromatic amines. acs.org A catalyst-free, microwave-assisted method has been developed that provides high yields of these derivatives in short reaction times. acs.org Additionally, a metal catalyst-free amination in superheated water with potassium carbonate as a base has been shown to be an environmentally friendly and efficient method for synthesizing N-arylanthranilic acid derivatives from 2-chloro-5-nitrobenzoic acid. researchgate.net The reaction of 2-chloro-5-nitrobenzoic acid with various amines, such as benzylamine (B48309) and n-butylamine, in superheated water yields the corresponding N-substituted products in good to excellent yields. researchgate.net

Esterification of 2-chloro-5-nitrobenzoic acid is another important derivatization. The methyl ester, methyl 2-chloro-5-nitrobenzoate, is a commercially available compound. sielc.comsigmaaldrich.com The synthesis of 2-chloro-5-nitrobenzoic acid itself is typically achieved through the nitration of 2-chlorobenzoic acid using a mixture of nitric and sulfuric acids. nbinno.comprepchem.com

The formation of amides from carboxylic acids and amines can also be catalyzed by boric acid, offering a green and inexpensive alternative to traditional coupling reagents. orgsyn.org This method has been applied to a wide range of substrates.

Derivatization of 2-Chloro-5-nitrobenzoic Acid

| Starting Material | Reaction Type | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-nitrobenzoic acid | Amination (Microwave-assisted) | Various aliphatic and aromatic amines, 80-120°C, 5-30 min | N-substituted 5-nitroanthranilic acid derivatives | Up to >99% | acs.org |

| 2-Chloro-5-nitrobenzoic acid | Amination (Superheated water) | Various arylamines, K₂CO₃, water, 150-190°C, 2-3 h | N-arylanthranilic acid derivatives | Good yields | researchgate.net |

| 2-Chloro-5-nitrobenzoic acid | Amination | Benzylamine, water, 150°C, 2 h | 2-(Benzylamino)-5-nitrobenzoic acid | 90% | researchgate.net |

| 2-Chloro-5-nitrobenzoic acid | Amination | n-Butylamine, water, 150°C, 2 h | 2-(Butylamino)-5-nitrobenzoic acid | 91% | researchgate.net |

| 2-Chlorobenzoic acid | Nitration | Nitric acid, Sulfuric acid, <0°C | 2-Chloro-5-nitrobenzoic acid | 92% | prepchem.com |

| 2-Chloro-5-nitrobenzoic acid | Esterification | Methanol (implied) | Methyl 2-chloro-5-nitrobenzoate | Not specified | sielc.comsigmaaldrich.com |

Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Nitrophenyl Hydrazine

Reactions with Carbonyl Compounds: Formation of Hydrazone and Azine Derivatives

The reaction of (2-Chloro-5-nitrophenyl)hydrazine with carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation that leads to the formation of hydrazones. discoveryjournals.orgwikipedia.org This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The resulting (2-chloro-5-nitrophenyl)hydrazones are stable compounds and serve as crucial intermediates in further synthetic elaborations.

For instance, the reaction of this compound with various benzaldehydes yields the corresponding hydrazone derivatives. discoveryjournals.org The presence of electron-withdrawing groups on the aldehyde can enhance its reactivity. discoveryjournals.org In some cases, these reactions can proceed efficiently under solvent-free conditions. discoveryjournals.org

Furthermore, in the synthesis of pyrazolo[3,4-b]pyridines from 2-chloro-3-formylpyridine, the formation of an azine species has been observed as a competing side reaction. cdnsciencepub.com Azines result from the reaction of two equivalents of the hydrazine with one equivalent of the carbonyl compound.

The table below summarizes the reaction of this compound with a generic carbonyl compound to form a hydrazone.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ketone/Aldehyde (RR'C=O) | (2-Chloro-5-nitrophenyl)hydrazone (C₆H₃(NO₂)ClNHN=CRR') | Condensation |

Cyclization Reactions for the Synthesis of Diverse Heterocyclic Systems

This compound is a key precursor for the synthesis of a variety of heterocyclic systems through cyclization reactions. These reactions often involve the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form stable ring structures.

Formation of 1,2,4-Triazole (B32235) and Triazolo-thiadiazole Derivatives

The 1,2,4-triazole moiety is a significant pharmacophore found in numerous biologically active compounds. scispace.com The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the reaction of hydrazines with compounds containing a dicarbonyl or a cyano group. tubitak.gov.trorganic-chemistry.org

A common route to 1,2,4-triazoles involves the cyclization of acylhydrazones or thioacylhydrazones. While specific examples directly utilizing this compound for simple 1,2,4-triazole synthesis are not detailed in the provided context, the general reactivity of hydrazines suggests its applicability in established synthetic protocols like the Pellizzari reaction. scispace.com

Furthermore, this compound derivatives are instrumental in constructing fused heterocyclic systems like triazolo-thiadiazoles. For example, 6-(2-Chloro-5-nitrophenyl)-3-(pyrrole-2-yl)- Current time information in Bangalore, IN.nih.govtriazolo[3,4-b] Current time information in Bangalore, IN.acs.orgthiadiazole has been synthesized by the condensation of 4-amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol with 2-chloro-5-nitrobenzoic acid in the presence of phosphorus oxychloride. dergipark.org.tr This reaction highlights the utility of the (2-chloro-5-nitrophenyl) moiety in building complex heterocyclic scaffolds.

The table below outlines the synthesis of a triazolo-thiadiazole derivative.

| Starting Material | Reagent | Product |

| 4-Amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol | 2-Chloro-5-nitrobenzoic acid | 6-(2-Chloro-5-nitrophenyl)-3-(pyrrole-2-yl)- Current time information in Bangalore, IN.nih.govtriazolo[3,4-b] Current time information in Bangalore, IN.acs.orgthiadiazole |

Synthesis of Pyrazolo[3,4-c]pyridine and Related Pyranopyrazole Compounds

The pyrazolo[3,4-c]pyridine scaffold can be synthesized through the cyclization of appropriately substituted pyridine (B92270) precursors with hydrazines. researchgate.net For instance, the reaction of 2-chloronicotinonitriles with hydrazines is a known method to produce 3-aminopyrazolo[3,4-b]pyridines. cdnsciencepub.com

A related and significant class of compounds, pyranopyrazoles, can be synthesized using this compound. The multicomponent reaction of ethyl acetoacetate, malononitrile, an aromatic aldehyde, and a hydrazine is a common strategy for constructing the pyrano[2,3-c]pyrazole core. mdpi.comjetir.org Specifically, the enaminonitrile derivative, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has been synthesized and used as a versatile building block for various heterocyclic transformations. researchgate.netresearchgate.netsemanticscholar.org This intermediate can be further modified to create pyrimidinone, oxazinone, and iminopyrimidine derivatives. researchgate.netsemanticscholar.org

The table below details the synthesis of a key pyranopyrazole intermediate.

| Reactants | Product |

| Ethyl acetoacetate, Malononitrile, 2-Chlorobenzaldehyde, this compound | 6-Amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Construction of Chromeno[4,3-b]pyridine and Thiochromeno[4,3-b]pyridine Scaffolds

The synthesis of chromeno[4,3-b]pyridine and its thio-analogue, thiochromeno[4,3-b]pyridine, can be achieved through the reaction of this compound derivatives with appropriate precursors. A notable method involves the reaction of 2-[2-(2-chloro-5-nitrophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal with thiochroman-4-one (B147511) in the presence of ammonium (B1175870) acetate (B1210297). nih.govacs.org This reaction, conducted under high pressure, yields (E)-3-[(2-Chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine. nih.gov

Similarly, the corresponding chromeno[4,3-b]pyridine derivatives can be synthesized using chroman-4-one as the starting material. nih.govacs.org These complex heterocyclic systems are of interest due to their potential biological activities. The use of a Q-tube reactor for these high-pressure reactions has been reported to be effective. nih.gov

The table below summarizes the synthesis of a thiochromeno[4,3-b]pyridine derivative.

| Reactant 1 | Reactant 2 | Product |

| Thiochroman-4-one | 2-[2-(2-chloro-5-nitrophenyl)hydrazinylidene]-3-oxo-3-phenylpropanal | (E)-3-[(2-Chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine |

Ring Closure to Thia/Selenadiazole Derivatives

This compound can serve as a precursor for the synthesis of thiadiazole and selenadiazole derivatives. Although specific examples directly starting from this compound are not extensively detailed in the provided search results, the general reactivity patterns of hydrazines suggest their utility in forming these five-membered heterocyclic rings. The reaction of hydrazines with thiocarbonyl compounds or their derivatives is a common route to 1,3,4-thiadiazoles. For instance, the reaction of 2-(5-Oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide with 2-oxo-N'-arylpropanehydrazonoyl chlorides leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. jst.go.jp

Formation of Bispyrazolo[3,4-]pyridines

The synthesis of bispyrazolo[3,4-]pyridines represents a more complex application of pyrazole-forming reactions. While a direct synthesis of a bispyrazolo[3,4-]pyridine using this compound is not explicitly described, the construction of such systems would likely involve a multi-step sequence. This could entail the initial formation of a pyrazolopyridine scaffold, followed by the introduction of a second hydrazine-reactive functional group and subsequent cyclization with another equivalent of a hydrazine derivative. The versatility of the pyrazole (B372694) synthesis allows for the creation of such extended heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Investigations Involving Hydrazine Moieties

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides activated by electron-withdrawing groups. The presence of both a chloro leaving group and a strongly electron-withdrawing nitro group on the aromatic ring of this compound makes it a prime substrate for such transformations. The hydrazine moiety itself can act as a nucleophile, but it also influences the reactivity of the aromatic ring. SNAr reactions proceed via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring. pressbooks.pub This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.comcore.ac.uk The stability of this intermediate is the key to the reaction's feasibility, and it is greatly enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. pressbooks.pubsemanticscholar.orgmasterorganicchemistry.com In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pubcore.ac.uk

Kinetic studies on related systems, such as 2-chloro-5-nitropyrimidine (B88076), provide significant insight into the mechanistic details of SNAr reactions involving substrates structurally similar to this compound. The reaction of 2-chloro-5-nitropyrimidine with various amines and α-nucleophiles (like hydrazine) has been kinetically evaluated in aqueous media. nih.govnih.govfrontiersin.org

These studies often analyze Brönsted-type plots (correlating reaction rates with the pKa of the nucleophile), which can help determine the mechanism. frontiersin.orgresearchgate.net The mechanism can be either a stepwise process, involving the formation of a distinct Meisenheimer complex intermediate, or a concerted pathway where bond formation and bond breaking occur in a single transition state. nih.govfrontiersin.org For reactions of 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines, a concerted mechanism has been suggested. nih.gov However, for other nucleophiles, the pathway may be borderline between concerted and stepwise. researchgate.netresearchgate.net

The formation of a zwitterionic Meisenheimer complex is a key feature of the stepwise mechanism. researchgate.net From this intermediate, the reaction can proceed via two main pathways: uncatalyzed expulsion of the leaving group (k₂ pathway) or base-catalyzed deprotonation of the complex followed by leaving group expulsion (k₃ pathway). researchgate.net In many cases involving amine nucleophiles, the reaction flux proceeds through a base-catalyzed pathway where the rate-limiting step is the proton transfer to a base. rsc.org

Table 1: Reactivity Data for α-Nucleophiles with 2-Chloro-5-nitropyrimidine

| Nucleophile | pKa | Reactivity Trend | Reference |

|---|---|---|---|

| N-methyl hydroxylamine | 5.96 | 1 (Highest) | nih.gov, frontiersin.org |

| Hydrazine | 8.10 | 2 | nih.gov, frontiersin.org |

| N,N-dimethyl hydroxylamine | 4.95 | 3 | nih.gov, frontiersin.org |

| Hydroxylamine | 5.94 | 5 | nih.gov, frontiersin.org |

| Methoxylamine | 4.60 | 6 (Lowest) | nih.gov, frontiersin.org |

This table illustrates the non-linear relationship between basicity (pKa) and nucleophilic reactivity in SNAr reactions for this class of compounds.

The reactivity of the substrate in SNAr reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. numberanalytics.com For this compound, the chloro and nitro groups are the key determinants of its reactivity.

Substituent Effects on the Aromatic Ring:

Electron-Withdrawing Groups (EWGs): The rate of SNAr reactions is dramatically increased by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The nitro group (-NO₂) is a powerful EWG that activates the ring towards nucleophilic attack by reducing its electron density. semanticscholar.org This effect stabilizes the negatively charged Meisenheimer intermediate through resonance, which is the rate-determining step of the reaction. pressbooks.pubnumberanalytics.com The more EWGs present, the faster the reaction proceeds. masterorganicchemistry.com

Position of Substituents: The activating effect of EWGs is most pronounced when they are located ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com In this compound, the nitro group is para to the carbon-hydrazine bond and ortho to the chloro leaving group. This positioning provides optimal stabilization for the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing the chlorine atom. pressbooks.pub If the EWG were in the meta position, it could not participate in resonance stabilization of the carbanion, leading to a much slower reaction. masterorganicchemistry.com

Leaving Group: The nature of the leaving group also plays a role. While C-F bonds are very strong, fluorine can be an excellent leaving group in SNAr reactions because the cleavage of the carbon-halogen bond is not the rate-limiting step. masterorganicchemistry.com The high electronegativity of fluorine strongly activates the ring towards the initial nucleophilic attack. core.ac.ukmasterorganicchemistry.com

Substituent Effects on the Nucleophile: The nature of the attacking nucleophile is equally important. Studies on various phenylhydrazines have shown that substituents on the nucleophile's phenyl ring can alter reactivity. unive.itnih.gov For instance, in reactions with dimethyl carbonate, both electron-donating and electron-withdrawing para-substituents on phenylhydrazine (B124118) led to an increase in reactivity compared to the unsubstituted parent compound. unive.itnih.gov Steric hindrance on the nucleophile can also dramatically decrease reaction rates. The reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline is significantly slower than with aniline (B41778), a reduction attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. rsc.org

Table 2: General Influence of Substituents on SNAr Reactivity

| Substituent Type on Ring | Position Relative to Leaving Group | Effect on Reaction Rate | Rationale | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Ortho/Para | Increases | Stabilizes Meisenheimer intermediate via resonance | pressbooks.pub, masterorganicchemistry.com |

| Electron-Withdrawing (e.g., -NO₂) | Meta | Minor Increase | Inductive stabilization only; no resonance | masterorganicchemistry.com |

| Electron-Donating (e.g., -OCH₃) | Ortho/Para | Decreases | Destabilizes Meisenheimer intermediate | unive.it |

This table summarizes the predictable electronic effects of substituents on the aromatic electrophile in a typical SNAr reaction.

Coupling Reactions and Complex Derivative Formation

Beyond being substrates for SNAr, arylhydrazines like this compound are valuable reagents in their own right, particularly in coupling reactions that lead to the formation of complex heterocyclic structures.

Arylhydrazines have gained attention as versatile and environmentally friendly partners in various cross-coupling reactions. nih.gov They can serve as arylation agents in palladium-catalyzed oxidative cross-coupling processes, where the only byproducts are typically nitrogen gas and water. nih.gov

Palladium-Catalyzed Cross-Coupling:

C-N Coupling: The direct palladium-catalyzed coupling of hydrazine with aryl halides has been developed to synthesize aryl hydrazines. acs.orgosti.govnih.gov These reactions often require specialized, bulky, and electron-rich phosphine (B1218219) ligands (like Mor-DalPhos) to prevent unwanted side reactions, given that hydrazine is a powerful reducing agent that can react with the palladium catalyst. acs.org Mechanistic studies on the coupling of hydrazine with aryl halides have identified arylpalladium(II) chloride and hydroxide (B78521) complexes as key catalyst resting states. osti.govnih.gov The rate-limiting step is often the deprotonation of a hydrazine molecule bound to the arylpalladium(II) chloride complex. osti.govnih.gov

C-C Coupling: Arylhydrazines have been successfully used in palladium-catalyzed Heck-type cross-coupling reactions with olefins. nih.gov In these reactions, the C-N bond of the hydrazine is selectively cleaved through oxidative addition to the palladium center. nih.gov

Synthesis of Complex Heterocycles: this compound and its derivatives are important precursors for synthesizing complex molecules.

In one study, this compound was reacted with thiochroman-4-one and an arylhydrazonal reagent to produce 3-[(2-chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine. nih.govacs.org The reaction involves a multi-step condensation and cyclization process, with optimal yields achieved at high temperatures (170 °C). nih.govacs.org

Another example involves the use of hydrazine in a cross-coupling reaction with (2-chloro-5-nitrophenyl)arylacetylenes to produce 1H-indazoles. google.com

A related compound, 4-(2-chloro-5-nitrophenyl)-1,2,3-selenadiazole, serves as a building block for creating more complex derivatives, highlighting the utility of the (2-chloro-5-nitrophenyl) moiety in coupling reactions. mdpi.com For example, it can be used to synthesize (Z)-2-(2-chloro-5-nitrobenzylidene)-4-(2-chloro-5-nitrophenyl)-1,3-diselenole, where the chloro and nitro groups are available for further functionalization via cross-coupling or reduction. mdpi.com

An unusual oxidative SNAr-based amination has been observed when 5-halo-2-nitroanilines react with phenylhydrazine, leading to the formation of N-[2-nitro-5-(phenyldiazenyl)phenyl]acetamide and 2-nitro-5-(phenyldiazenyl)aniline derivatives, demonstrating an unexpected transformation pathway for the hydrazine moiety. tandfonline.com

Table 3: Examples of Coupling Reactions Involving this compound and Related Compounds

| Reactant(s) | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| (2-chloro-5-nitrophenyl)arylacetylenes | Hydrazine | 1H-Indazoles | google.com |

| Thiochroman-4-one, 2-[2-(2-chloro-5-nitrophenyl)hydrazineylidene]-3-oxo-3-phenylpropanal | Acetic Acid (High Temp) | Thiochromeno[4,3-b]pyridine derivative | nih.gov, acs.org |

| Olefins | Arylhydrazines / Pd(OAc)₂ | Arylated Alkenes (Heck-type) | nih.gov |

| Aryl Halides | Hydrazine / Pd catalyst, Mor-DalPhos | Aryl Hydrazines | acs.org |

| 4-(2-chloro-5-nitrophenyl)-1,2,3-selenadiazole | Potassium tert-butylate | Diselenole derivative | mdpi.com |

This table showcases the versatility of the this compound scaffold and related arylhydrazines in forming diverse and complex molecular architectures.

Structural Elucidation and Conformational Analysis of 2 Chloro 5 Nitrophenyl Hydrazine and Its Derivatives

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a cornerstone in the structural analysis of molecules, providing insights into the functional groups present and their chemical environment.

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups within (2-Chloro-5-nitrophenyl)hydrazine and its derivatives. The positions of these absorption bands offer clues about the molecule's conformation.

Key functional group vibrations for this compound derivatives include:

N-H Stretching: The hydrazine (B178648) moiety (NH-NH₂) typically exhibits stretching vibrations in the region of 3200-3400 cm⁻¹. For instance, in some hydrazone derivatives, the N-H stretch appears around 3254-3265 cm⁻¹. discoveryjournals.org

NO₂ Stretching: The nitro group shows strong asymmetric and symmetric stretching vibrations. Aromatic nitro compounds typically display these bands between 1490-1560 cm⁻¹ and 1310-1360 cm⁻¹, respectively. researchgate.net In derivatives of this compound, these can be observed around 1498 cm⁻¹ and 1300 cm⁻¹. discoveryjournals.org

C-Cl Stretching: The carbon-chlorine stretching vibration for aromatic chlorides is generally found in the 505-770 cm⁻¹ range. In a related compound, 2-chloro-5-nitrobenzyl alcohol, this vibration is observed at 600 cm⁻¹ in the FT-IR spectrum. For some hydrazone derivatives, this band appears near 1043 cm⁻¹. discoveryjournals.org

Aromatic C-H Stretching: These vibrations are typically observed in the 3000-3100 cm⁻¹ region.

C=N Stretching: In hydrazone derivatives formed from this compound, the imine (C=N) stretching vibration is a key indicator of product formation and is typically seen around 1580-1587 cm⁻¹. discoveryjournals.org

Table 1: FT-IR Data for Derivatives of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazine | N-H Stretch | 3200-3400 discoveryjournals.org |

| Nitro | Asymmetric NO₂ Stretch | 1490-1560 researchgate.net |

| Nitro | Symmetric NO₂ Stretch | 1310-1360 researchgate.net |

| Aryl Halide | C-Cl Stretch | 505-770 |

| Imine (in hydrazones) | C=N Stretch | 1580-1587 discoveryjournals.org |

| Aromatic | C-H Stretch | 3000-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of this compound derivatives, the aromatic protons appear as distinct signals in the downfield region, typically between 6.5 and 8.5 ppm. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the chloro and nitro groups. The hydrazine protons (NH and NH₂) are also observable and can be identified by their characteristic chemical shifts and by the fact that they are exchangeable with deuterium (B1214612) oxide (D₂O). ptfarm.pl

For example, in a derivative, the aromatic protons might appear as multiplets in the range of 7.19-8.38 ppm. ptfarm.pl The NH proton of the hydrazine can appear as a singlet at around 11.55 ppm in some hydrazone derivatives. discoveryjournals.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons in this compound are influenced by the attached substituents. The carbon atom attached to the chlorine (C-Cl) and the nitro group (C-NO₂) will have characteristic chemical shifts. For instance, in a related compound, 2-chloro-5-nitrophenol, the carbon signals are observed in the aromatic region. chemicalbook.com In derivatives, the carbon attached to the imine group in hydrazones can be seen around 136 ppm. discoveryjournals.org

Table 2: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.5 ptfarm.pl |

| ¹H | Hydrazine (NH) | ~11.55 (in a hydrazone derivative) discoveryjournals.org |

| ¹³C | Aromatic Carbons | 110 - 150 |

| ¹³C | Imine Carbon (in hydrazones) | ~136 discoveryjournals.org |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is particularly useful for differentiating between regioisomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in a ratio of approximately 3:1. miamioh.edu

The fragmentation pattern in the mass spectrum provides further structural information. For nitroaromatic compounds, characteristic losses of NO, NO₂, and other small fragments are often observed. miamioh.edu For instance, in the mass spectrum of a derivative of this compound, a molecular ion peak [M+] at m/z 419 was observed, with an M+2 peak at m/z 421, confirming the presence of one chlorine atom. ptfarm.pl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on the molecular structure, conformational preferences, and intermolecular interactions that govern the solid-state architecture of this compound and its derivatives. The following sections detail the key structural insights obtained from crystallographic studies of these compounds.

Analysis of Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters are fundamental descriptors of a crystalline solid, defining the symmetry and dimensions of its repeating lattice. Studies on derivatives of this compound have revealed their crystallization in various systems, primarily monoclinic and triclinic, indicating lower molecular symmetry.

For instance, a Schiff base derivative, (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, crystallizes in the monoclinic system with a C2/c space group . scienceopen.comresearchgate.net Another derivative, (2-Chloro-5-nitrophenyl)(pyrimidin-2-ylamino)methanol, also adopts a monoclinic system , but with a P2₁/n space group . mdpi.comscispace.com The phenomenon of polymorphism, where a compound crystallizes into different forms, has been observed in related structures like 1-(2-Chloronicotinoyl)-2-(2-nitrophenyl)hydrazine, which exhibits two monoclinic polymorphs (space groups Cc and P2₁) and an orthorhombic form (Pbcn). iucr.org The specific unit cell parameters for these and other derivatives, determined through single-crystal X-ray diffraction, provide a unique fingerprint for each crystalline form.

Below is a table summarizing the crystallographic data for several derivatives.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile (B52724) hemisolvate | Monoclinic | C2/c | 12.0614 (11) | 9.6960 (6) | 26.688 (2) | 90 | 99.619 (7) | 90 | 3077.2 (4) | - | scienceopen.com |

| (2-Chloro-5-nitrophenyl)(pyrimidin-2-ylamino)methanol | Monoclinic | P2₁/n | 11.353 (4) | 5.441 (2) | 19.095 (6) | 90 | 90.29 (3) | 90 | 1179.5 (7) | 4 | mdpi.com |

| (Z)-1-(2-(4-nitrophenyl)hydrazineylidene)naphthalen-2(1H)-one | Monoclinic | P2/n | 15.9421 (6) | 7.7607 (3) | 21.8052 (9) | 90 | 92.946 (3) | 90 | - | - | bohrium.com |

| 5-chloro-2-nitrophenol (B185284) (Molecule 1 of 2 in asymmetric unit) | Triclinic | Pī | 7.5390 (15) | 8.1640 (16) | 13.132 (3) | 94.75 | 96.48 (3) | 116.46 | 710.9 (2) | 4 | nih.gov |

Precision Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography allows for the high-precision measurement of geometric parameters within a molecule. In the derivatives of this compound, these parameters confirm the expected hybridization states and reveal the electronic influence of the chloro and nitro substituents.

For the Schiff base derivative (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, the N1—N2 bond length is 1.380 (3) Å, and the imine C7=N1 bond length is 1.275 (4) Å. scienceopen.comresearchgate.net The molecule is nearly planar, with a dihedral angle between its two benzene (B151609) rings of just 3.7 (2)°. scienceopen.comresearchgate.net In the case of 5-chloro-2-nitrophenol, the dihedral angles between the benzene ring and the nitro group are small, at 2.5 (1)° and 8.5 (1)° for the two independent molecules in the asymmetric unit, indicating near coplanarity which facilitates electron delocalization. nih.gov The geometric parameters around the tetrahedral carbon in (2-Chloro-5-nitrophenyl)(pyrimidin-2-ylamino)methanol are consistent with sp³ hybridization. mdpi.com

The following table presents selected bond lengths and angles for a representative derivative.

| Compound | Bond/Angle | Value (Å/°) | Ref. |

| (E)-3-[(2-Chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine | C1–C2 | 1.395 (4) Å | nih.gov |

| C2–C3 | 1.366 (4) Å | nih.gov | |

| N3–C17 | 1.417 (3) Å | nih.gov | |

| C3–C2–C1 | 119.8 (3)° | nih.gov | |

| C5–C10–C11 | 118.6 (3)° | nih.gov | |

| C11–N1–C12 | 118.7 (2)° | nih.gov |

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that significantly influence molecular conformation and crystal packing. In this compound derivatives, both intramolecular and intermolecular hydrogen bonds are frequently observed.

Intramolecular hydrogen bonds are common, often leading to the formation of stable, planar ring motifs. For example, an N—H···O(nitro) intramolecular hydrogen bond, forming an S(6) ring motif, is a recurring feature in many nitrophenylhydrazine (B1144169) derivatives. scienceopen.comresearchgate.netnih.gov This interaction helps to lock the conformation of the hydrazine moiety relative to the nitro-substituted ring.

The crystal structures are further stabilized by extensive networks of intermolecular hydrogen bonds. In the crystal of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, molecules are linked by O—H···O and N—H···O hydrogen bonds to form layers. scienceopen.comresearchgate.net Similarly, derivatives of 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazine display complex hydrogen-bonding schemes, including N—H···O, N—H···N, and C—H···O interactions, which link the molecules into two-dimensional sheets or three-dimensional frameworks depending on the polymorph. iucr.org The crystal structure of 5-chloro-2-nitrophenol is stabilized by a 3D network generated by O—H···O, O—H···Cl, and C—H···O hydrogen bonds. nih.gov

Elucidation of Supramolecular Architectures and Crystal Packing Motifs

In derivatives of this compound, hydrogen bonds are the primary drivers in constructing higher-order assemblies. For instance, in the Schiff base derivative studied by Dege et al., layers formed by O—H···O and N—H···O hydrogen bonds are further interconnected by C—H···Cl interactions, resulting in a robust three-dimensional supramolecular framework. scienceopen.comresearchgate.net The polymorphism of 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine provides a clear example of how subtle changes in molecular packing can lead to vastly different supramolecular structures, ranging from 2D layers to complex 3D frameworks, all directed by a combination of hydrogen bonds. iucr.org

Investigation of π-π Stacking Interactions in Crystalline Solids

Aromatic rings, such as the nitrophenyl group in the title compound and its derivatives, can interact through π-π stacking. These interactions, though weaker than hydrogen bonds, play a significant role in the dense packing of molecules in the crystal lattice.

In the crystal structure of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, offset π-π stacking interactions are observed between inversion-related molecules, with an intercentroid distance of 3.833 (2) Å. scienceopen.comresearchgate.net Similarly, in an orthorhombic polymorph of 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine, π-π stacking interactions supplement the hydrogen-bonding network to build a three-dimensional framework. iucr.org In another example, the rotamers of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one form infinite chains via π-π stacking with intercentroid distances of 3.8037(2) Å. nih.gov These interactions demonstrate the importance of the aromatic systems in directing the crystal packing of these compounds.

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Nitrophenyl Hydrazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of organic molecules. hakon-art.comjchemrev.com By approximating the electron density of a system, DFT can accurately calculate molecular geometries, energies, and other electronic parameters. For substituted phenylhydrazines, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to optimize molecular structures and predict a range of properties. researchgate.netscienceopen.com These calculations are fundamental for understanding the interplay between the electron-withdrawing nitro group, the chloro substituent, and the nucleophilic hydrazine (B178648) moiety on the aromatic ring.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. malayajournal.orgrsc.org

In molecules related to (2-Chloro-5-nitrophenyl)hydrazine, DFT studies show that the HOMO is typically localized on the more electron-rich parts of the molecule, often involving the hydrazine group and the phenyl ring. researchgate.netrsc.org Conversely, the LUMO is generally distributed over the electron-deficient regions, particularly the nitrophenyl moiety. scienceopen.comrsc.org For halogenated heterocyclic compounds, the specific localization of the LUMO on the carbon-halogen bond can be a key indicator of its susceptibility to nucleophilic attack. wuxibiology.com The energy values of these orbitals allow for the prediction of charge transfer within the molecule. malayajournal.org

Table 1: Representative Frontier Molecular Orbital Data for Related Hydrazine Derivatives This table presents data from analogous compounds to illustrate the typical values obtained from DFT calculations.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]meth- yl}phenol | B3LYP/6–311G(d,p) | - | - | 3.55 (0.13061 a.u.) | scienceopen.com |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method, can provide valuable assignments for ¹H and ¹³C spectra. researchgate.netdergipark.org.tr For complex structures, calculated shifts help to resolve ambiguities in experimental spectra. mdpi.com For instance, in studies of hydrazides and related compounds, theoretical calculations have been crucial in understanding the chemical shifts of NH and NH₂ protons, which are often influenced by hydrogen bonding and solvent effects. researchgate.net

Similarly, theoretical vibrational frequencies can be calculated and compared to experimental Infrared (IR) spectra. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better align them with experimental values, accounting for anharmonicity and basis set limitations. researchgate.netdergipark.org.tr These theoretical spectra aid in the assignment of complex vibrational modes, such as the characteristic stretches of the nitro (NO₂) and hydrazine (N-H) groups. dergipark.org.trresearchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for an Analogous Diphenylurea Compound This table illustrates the correlation between calculated and observed data for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea.

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP/6-311G(d,p)) | Source |

|---|---|---|---|

| ¹H NMR (NH protons, ppm) | 10.15, 9.60 | 11.31, 6.31 | dergipark.org.tr |

| FT-IR (N-H stretch, cm⁻¹) | 3404, 3332 | 3476, 3318 | dergipark.org.tr |

Mechanistic Investigations and Transition State Analysis through Computational Modeling

Computational modeling is a powerful asset for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transient species like transition states (TS). researchgate.net By calculating the potential energy surface, researchers can determine activation energies and reaction thermodynamics, providing a deeper understanding of why certain products are formed. nih.govresearchgate.net

For reactions involving hydrazine derivatives, such as nucleophilic aromatic substitution (SₙAr) or cyclization reactions, DFT calculations can elucidate the step-by-step mechanism. researchgate.netfrontiersin.org For example, in the aminolysis of related esters like 2-chloro-4-nitrophenyl benzoates, downward-curving Brønsted-type plots suggest a stepwise mechanism with a change in the rate-determining step. koreascience.kr

Computational studies on the reactions of nitro-substituted compounds have successfully generated potential energy profiles to distinguish between different plausible mechanistic pathways. nih.govresearchgate.net These studies involve locating the transition state structures for each elementary step and calculating their Gibbs free activation energies. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that a given TS correctly connects the reactant and product minima on the energy profile. researchgate.netresearchgate.net This type of analysis is essential for understanding regioselectivity and the influence of substituents on reaction rates and outcomes. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamics. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a molecule over time, revealing its accessible conformations and the transitions between them. mdpi.com

For a molecule like this compound, which has rotatable bonds, MD simulations can explore its conformational landscape. This is particularly relevant for understanding how the molecule might interact with other species, such as solvent molecules or biological receptors. The simulations can reveal preferred orientations of the hydrazine and nitro groups relative to the phenyl ring and how these conformations fluctuate under different conditions. researchgate.net While often applied to large biomolecules, the principles of MD are equally valuable for analyzing the dynamic behavior of smaller organic molecules, helping to identify the most energetically favorable and populated conformations. researchgate.netnih.gov

Quantitative Analysis of Quantum Chemical Reactivity Descriptors (e.g., Chemical Potential, Chemical Hardness/Softness)

Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated within the framework of conceptual DFT. hakon-art.comarxiv.org These descriptors quantify different aspects of a molecule's reactivity and stability. researchgate.net

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. arxiv.orgresearchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. arxiv.orgresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. hakon-art.comresearchgate.net Soft molecules are generally more reactive. rsc.org

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge. It is defined as ω = μ² / (2η). arxiv.orgresearchgate.net

These descriptors are invaluable for comparing the reactivity of a series of related compounds. hakon-art.com For instance, analyzing these values for different substituted phenylhydrazines can predict their relative stability and susceptibility to electrophilic or nucleophilic attack. researchgate.net

Table 3: Quantum Chemical Reactivity Descriptors This table defines the key descriptors and the formulas used for their calculation.

| Descriptor | Formula | Description | Source |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons. | arxiv.orgresearchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration. | arxiv.orgresearchgate.net |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; a measure of polarizability. | hakon-art.comresearchgate.net |

Advanced Computational Analysis of Intermolecular Interactions in this compound Remains an Unexplored Area of Research

A comprehensive review of scientific literature reveals a notable absence of published studies focusing on the advanced computational analysis of intermolecular interactions, such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis, for the chemical compound this compound.

While computational methods like Density Functional Theory (DFT) have been acknowledged in the context of studying the reactivity and electronic structure of this compound and its isomers, specific investigations into the intricate network of non-covalent interactions that govern its crystal packing are not publicly available. The electronic configuration of the molecule is understood in terms of the sp² hybridization of the aromatic carbon and nitro-group nitrogen atoms, and the sp³ hybridization of the hydrazine nitrogen atoms, all of which influence its reactivity.

However, despite the utility of these methods, a specific application to this compound has not been documented in the accessible scientific literature. Consequently, there are no detailed research findings or corresponding data tables available to populate a discussion on its specific intermolecular interaction profile as determined by Hirshfeld surface or RDG analysis. The synthesis and potential biological activities of this compound and its derivatives have been subjects of research, but a deep dive into its solid-state chemistry through these advanced computational lenses is yet to be undertaken.

Applications and Research Utility in Organic Synthesis and Materials Science

Role as Versatile Intermediates for Advanced Organic Molecule Construction

(2-Chloro-5-nitrophenyl)hydrazine serves as a crucial intermediate in the synthesis of a wide array of advanced organic molecules. Its chemical reactivity is primarily dictated by the hydrazine (B178648) group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones. These hydrazone derivatives are stable and can be further modified, making them valuable synthons in multi-step synthetic sequences.

The presence of the chloro and nitro groups on the aromatic ring further enhances the synthetic utility of this compound. The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of amine-substituted heterocyclic compounds. google.com The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various other functional groups. This multi-faceted reactivity makes this compound a valuable starting material for constructing complex molecular frameworks. For instance, it has been utilized in the synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives through cyclocondensation reactions. acs.orgnih.gov

Synthetic Precursors for the Design and Exploration of Diverse Heterocyclic Compound Libraries

The compound this compound is a key precursor in the generation of diverse libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The hydrazine moiety is a classic functional group for the synthesis of nitrogen-containing heterocycles.

One of the most prominent applications is in the Fischer indole (B1671886) synthesis, where its reaction with ketones or aldehydes under acidic conditions leads to the formation of indole derivatives. Furthermore, it is employed in the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives. nih.gov For example, derivatives of 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been synthesized and used as building blocks for various other heterocyclic systems like pyrimidinones (B12756618) and oxazinones. researchgate.netsemanticscholar.org

The reactivity of this compound has been exploited to create complex fused heterocyclic systems. Research has shown its use in synthesizing thiochromeno[4,3-b]pyridines and chromeno[4,3-b]pyridines, which are classes of compounds with recognized biological importance. acs.orgnih.gov The ability to readily form such diverse heterocyclic structures underscores the importance of this compound as a foundational molecule in combinatorial chemistry and the exploration of new chemical entities.

Explorations in Coordination Chemistry: Ligand Design and Metal Complexation Studies

The utility of this compound extends into the realm of coordination chemistry, where it and its derivatives serve as versatile ligands for the formation of metal complexes. The hydrazine moiety and the potential for introducing other donor atoms through derivatization allow for the design of ligands with specific coordination preferences.

Hydrazones derived from this compound can act as chelating agents, binding to metal ions through nitrogen and potentially other atoms introduced in the carbonyl component of the hydrazone. discoveryjournals.org These complexes are of interest for their potential applications in catalysis and as models for understanding biological systems. researchgate.net

Studies have investigated the complexation of Schiff bases derived from related nitro- and chloro-substituted phenylhydrazines with various transition and lanthanide metal ions. isroset.orgisroset.org For example, pyrazolone-based hydrazone ligands have been prepared and used to synthesize ruthenium(II)-arene complexes, which have been studied for their potential anticancer activity. nih.gov The resulting metal complexes exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal ion and the specific structure of the ligand. ekb.eg The investigation of these metal complexes contributes to a deeper understanding of coordination chemistry and may lead to the development of new catalysts and materials with unique magnetic or optical properties.

Potential Contributions to Material Science Research

The structural features of this compound and its derivatives suggest their potential for significant contributions to materials science. The aromatic nature of the compound, combined with its reactive functional groups, allows for its incorporation into a variety of advanced materials.

Precursors for Polymeric Materials and Nano-architectures

The ability of this compound to undergo polymerization reactions or to be incorporated into larger macromolecular structures makes it a candidate for the development of novel polymeric materials. The presence of the chloro and nitro groups can impart specific properties to the resulting polymers, such as thermal stability, flame retardancy, or specific electronic characteristics.

Furthermore, its derivatives can be used as building blocks for the construction of nano-architectures. For example, the synthesis of (Z)-2-(2-chloro-5-nitrobenzylidene)-4-(2-chloro-5-nitrophenyl)-1,3-diselenole, a derivative, highlights its utility in creating complex molecules that could be precursors to self-assembling systems or components of nanomaterials. mdpi.com The potential to create well-defined nano-architectures opens up possibilities for applications in electronics, photonics, and catalysis.

Components in Advanced Sensing Technologies (e.g., Chemosensors, pH Sensors)

Derivatives of this compound hold promise for the development of advanced sensing technologies. Hydrazone-based compounds are known to be effective chemosensors for the detection of various analytes, including metal ions and anions. dergipark.org.tr The interaction of the analyte with the hydrazone can lead to a measurable change in its optical or electrochemical properties, such as a color change or a change in fluorescence intensity. espublisher.com

The electronic properties of the (2-chloro-5-nitrophenyl) moiety can be fine-tuned to enhance the selectivity and sensitivity of these sensors. Schiff bases, which can be readily formed from this hydrazine, are known to act as pH-responsive chemosensors due to protonation/deprotonation events that alter their electronic structure and fluorescence properties. mdpi.commonash.edu The development of sensors based on these compounds could have applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Applications in Light-Emitting Diodes and Dye-Sensitized Solar Cells Research

The aromatic and electronically active nature of molecules derived from this compound suggests their potential use in optoelectronic devices. The core structure can be incorporated into organic light-emitting diode (OLED) materials. ambeed.com The ability to modify the structure allows for the tuning of the emission color and efficiency of the resulting materials.

In the context of solar energy, derivatives of this compound could be explored as components in dye-sensitized solar cells (DSSCs). ambeed.com The chromophoric nature of many of its derivatives, particularly those containing extended conjugated systems, could enable them to act as sensitizers, absorbing light and injecting electrons into the semiconductor material of the solar cell. Further research in this area could lead to the development of more efficient and cost-effective solar energy technologies.

Research on Bioactive Scaffold Synthesis and Development

This compound serves as a valuable starting material and intermediate in the construction of complex molecular scaffolds designed for biological evaluation. Its distinct chemical features, including the reactive hydrazine group and the substituted phenyl ring, allow for its incorporation into a variety of heterocyclic and non-heterocyclic structures. These scaffolds form the basis for investigating potential new therapeutic agents.

The (2-chloro-5-nitrophenyl) moiety is a key component in the synthesis of novel compounds screened for pharmacological activities, particularly as anticancer and antimicrobial agents. The presence of the chloro and nitro groups on the phenyl ring significantly influences the electronic properties and biological activity of the resulting derivatives.

Researchers have synthesized a variety of heterocyclic scaffolds using this compound and its derivatives. These scaffolds are then evaluated for their potential to inhibit the growth of cancer cells and microbial pathogens. For instance, derivatives have been shown to possess potential anticancer properties, with related compounds being tested against various cancer cell lines. In one area of research, new derivatives incorporating a 2-chloro-4-nitrophenyl moiety were synthesized to explore their in vitro antitumor activity against liver carcinoma cell lines (HepG-2). ptfarm.pl

In the realm of antimicrobial research, hydrazone derivatives of this compound have demonstrated a broad spectrum of activity against different bacteria and fungi. Specifically, derivatives have shown notable potential against Mycobacterium tuberculosis. The synthesis of pyranopyrazole derivatives, such as 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has provided building blocks for new antimicrobial agents. researchgate.net The general observation in some studies is that the inclusion of a chloro-substituted phenyl ring in a molecular scaffold, such as in pyrazoline derivatives, can lead to more potent antimicrobial activity. scispace.com

The research findings below highlight specific examples of scaffolds derived from or related to this compound and their investigated pharmacological activities.

| Scaffold/Derivative Class | Target Pharmacological Activity | Research Findings |

| Hydrazones | Antimicrobial | Hydrazone derivatives have shown a wide range of effects against various bacteria and fungi, indicating their potential as therapeutic agents. mdpi.com |

| Pyranopyrazoles | Antimicrobial | 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was synthesized and used as a key intermediate for developing novel antimicrobial compounds. researchgate.net |

| Benzoxazolinone Hydrazides | Antibacterial | The derivative N′-(2-Chloro-5-nitrobenzylidene)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide was synthesized and evaluated for its antibacterial potential. mdpi.com |

| Triazole-based compounds | Anticancer | The thiourea (B124793) derivative of a related compound, N-(2-chloro-5-nitrophenyl)formamide, was reacted with hydrazine hydrate (B1144303) to produce triazole-based anticancer agents. |

| Sulfonylhydrazines | Anticancer | While not a direct derivative, related structures like 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) have been designed as prodrugs that are activated in hypoxic tumor environments to release a cytotoxic agent. nih.govnih.gov |

Contributions to Research in Dye and Pigment Chemistry

This compound and its derivatives are significant precursors in the synthesis of certain dyes and pigments. The chemical structure is well-suited for creating chromophores, the part of a molecule responsible for its color. The hydrazine group can readily react in condensation and coupling reactions to form larger conjugated systems that absorb light in the visible spectrum.

A key reaction is the formation of hydrazone pigments, which are produced through a sequence of diazotization and coupling. researchgate.net This process typically involves a primary aromatic amine as the diazo component and a nucleophilic compound as the coupling component. researchgate.net The resulting molecules, often mistakenly called azo pigments, exist in the more stable hydrazone tautomeric form in the solid state. researchgate.net The chloro and nitro substituents on the phenyl ring of this compound can modify the color and properties, such as lightfastness, of the final pigment. kvmwai.edu.in

Research has demonstrated the synthesis of novel colored compounds using intermediates derived from this compound. For example, the reaction of 2-[2-(2-chloro-5-nitrophenyl)hydrazineylidene]-3-oxo-3-phenylpropanal with thiochroman-4-one (B147511) results in the formation of 3-[(2-chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine, a colored pyridine (B92270) derivative. acs.org This highlights its utility in creating complex heterocyclic dyes. acs.org

The table below details specific examples of dye and pigment structures synthesized using this compound or closely related precursors.

| Dye/Pigment Class | Specific Example Synthesized | Research Context |

| Thiochromeno[4,3-b]pyridines | 3-[(2-chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine | Synthesized via the reaction of an arylhydrazonal intermediate derived from this compound. acs.org |

| Chromeno[4,3-b]pyridines | (E)-3-[(2-Chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-chromeno[4,3-b]pyridine | This class of dye was produced using a similar synthetic route to the thiochromeno derivatives, demonstrating the versatility of the starting hydrazine. acs.org |

| Hydrazone Pigments | C.I. Pigment Yellow 3 (α-(1-hydroxyethylidene)-2-chloro-acetanilide-α-azo-(4′-chloro-2′-nitrobenzene)) | While not a direct product, this pigment contains a related chloro-nitrophenyl azo structure, exemplifying the type of pigments this chemical class contributes to. researchgate.net |

| Disazo Dyes | 4-((2-chlorophenyl)diazenyl)-3-methyl-5-((1-methyl-1H-imidazol-2-yl)diazenyl)-1H-pyrazole | This complex disazo dye, containing a related 2-chlorophenyl diazenyl moiety, was synthesized and also tested for antimicrobial activity, linking dye chemistry with pharmacology. rsc.org |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for the Analysis of Hydrazine (B178648) and its Derivatives

Chromatography, a powerful separation science, is fundamental to the analysis of hydrazine compounds. The choice of technique is often dictated by the volatility of the derivative, the required sensitivity, and the complexity of the sample matrix. cdc.gov Due to the high reactivity and polarity of many hydrazines, derivatization is a common strategy employed to enhance stability and improve chromatographic performance. cdc.govtechbriefs.com

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like (2-Chloro-5-nitrophenyl)hydrazine. It is exceptionally well-suited for determining the purity of the compound and for separating it from reactants, by-products, and degradation products in a mixture. cdc.govresearchgate.net The method's precision allows for reliable quantification, making it a standard for quality control.

For effective analysis, derivatization is often employed to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. tandfonline.comgoogle.com For instance, hydrazine can be reacted with aldehydes to form stable hydrazones that are readily analyzed. google.com

Table 1: Illustrative HPLC Methods for Hydrazine Derivative Analysis

| Analyte/Derivative | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Hydrazine (as anthracene-2,3-dicarbaldehyde derivative) | C18 | Acetonitrile (B52724)/Water | Fluorescence | Wastewater Analysis | tandfonline.com |

| Acetylhydrazine (as p-tolualdehyde derivative) | C18 | Acetonitrile/Water with Ammonium (B1175870) Acetate (B1210297) | MS/MS | Human Plasma Analysis | nih.gov |

| Protected Hydrazine Diol | C18 (end-capped) | Water/Acetonitrile (15:85 v/v) | DAD (240 nm) | Purity/Degradation Study | researchgate.net |

| Hydrazine Hydrate (B1144303) (as 2-hydroxy-1-naphthaldehyde (B42665) derivative) | C18 | Acetonitrile/Trifluoroacetic acid solution | UV (406 nm) | Bulk Drug Analysis | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Hydrazine Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds. cdc.gov Hydrazines themselves, including this compound, are generally not suitable for direct GC-MS analysis due to their low volatility and potential for thermal degradation. chrom-china.com Therefore, a crucial step is chemical derivatization to convert the analyte into a more volatile and stable form. wisdomlib.org

A common strategy is the reaction of hydrazine with an aldehyde or ketone, such as acetone (B3395972) or benzaldehyde, to form a corresponding azine. chrom-china.comexlibrisgroup.comnih.gov This derivative is sufficiently volatile and stable for GC separation and subsequent identification and quantification by mass spectrometry. nih.govresearchgate.net This approach offers excellent sensitivity and specificity, with quantitation limits reaching parts-per-million (ppm) levels. exlibrisgroup.comnih.gov

Table 2: GC-MS Derivatization and Analysis of Hydrazine

| Derivatizing Agent | Derivative Formed | Application | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| Acetone / Acetone-d6 | Acetone azine / Acetone azine-d12 | Drug Substances | 0.1 ppm | exlibrisgroup.comnih.gov |

| Benzaldehyde | Benzaldehyde azine | Pharmaceutical Ingredients | Not Specified | wisdomlib.org |

| Various (for GTIs) | Various | Carvedilol Phosphate API | 0.17 - 1.8 µg/g | researchgate.net |

| Acetone | Acetone azine | Prednisolone | Not Specified | chrom-china.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For detecting minute quantities of hydrazine derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. nasa.govtandfonline.com This technique combines the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. researchgate.net It is particularly valuable for trace analysis in complex biological and environmental matrices where background interference is high. tandfonline.comresearchgate.net

Similar to other chromatographic methods, derivatization is key. Reacting hydrazine with reagents like p-tolualdehyde or p-dimethylaminobenzaldehyde creates derivatives with excellent ionization efficiency for mass spectrometry. nih.govresearchgate.net The LC-MS/MS method can achieve exceptionally low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. nih.govresearchgate.net

Table 3: LC-MS/MS Methods for Ultrasensitive Hydrazine Detection

| Derivatizing Agent | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| p-Tolualdehyde | Human Plasma | 0.002 ng/mL | 0.005 ng/mL | nih.govresearchgate.net |

| p-Dimethylaminobenzaldehyde (DBA) | Air | 0.003 ng/mL (instrumental) | 0.008 ng/mL (instrumental) | researchgate.net |

| Salicylaldehyde | Rat Plasma | - | 1 ng/mL | tandfonline.com |

| Dansylhydrazine | Urine / Serum | - | ~5.6 nM | nih.gov |